S-Gboxin

Vue d'ensemble

Description

S-Gboxin est une petite molécule qui fonctionne comme un inhibiteur de la phosphorylation oxydative (OXPHOS). C'est un analogue actif de Gboxin et il a montré une activité antitumorale puissante, en particulier contre le glioblastome, un type de cancer du cerveau. This compound inhibe la croissance des cellules de glioblastome humaines et de souris en ciblant la voie de phosphorylation oxydative mitochondriale .

Applications De Recherche Scientifique

S-Gboxin has a wide range of scientific research applications:

Chemistry: It is used as a tool to study oxidative phosphorylation and mitochondrial function.

Biology: this compound is employed in research on cancer cell metabolism, particularly in glioblastoma.

Medicine: The compound has shown promise as a potential therapeutic agent for glioblastoma due to its ability to inhibit tumor growth.

Industry: This compound is used in the development of antitumor drugs and in the study of mitochondrial inhibitors

Mécanisme D'action

Target of Action

S-Gboxin, a functional analogue of Gboxin, is a small molecule that specifically inhibits the growth of primary mouse and human glioblastoma cells . The primary target of this compound is the oxidative phosphorylation (OXPHOS) complexes located in the mitochondria of cancer cells . These complexes play a crucial role in energy production within the cell.

Mode of Action

This compound operates by associating with mitochondrial OXPHOS complexes in a manner dependent on the proton gradient of the inner mitochondrial membrane . It relies on its positive charge to interact with these complexes . Specifically, it inhibits the activity of F0F1 ATP synthase, a key enzyme in the OXPHOS pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the OXPHOS pathway. This pathway is responsible for the majority of ATP production in cells, particularly in cancer cells that have a high metabolic rate . By inhibiting the F0F1 ATP synthase, this compound disrupts the OXPHOS pathway, leading to a decrease in ATP production and thus affecting the energy metabolism of the cancer cells .

Result of Action

The primary result of this compound’s action is the rapid and irreversible compromise of oxygen consumption in glioblastoma cells . This leads to a decrease in ATP production, affecting the energy metabolism of the cells and ultimately leading to cell death . In animal models, administration of a metabolically stable this compound analogue has been shown to inhibit glioblastoma growth .

Action Environment

The action of this compound is influenced by the unique metabolic environment of cancer cells. Specifically, this compound is more effective in cells with a high rate of OXPHOS, such as cancer cells . Furthermore, the effectiveness of this compound is also influenced by the status of the mitochondrial permeability transition pore (mPTP) in the cells . Cells with an inactive mPTP are more sensitive to this compound, as the inactive mPTP leads to a higher proton gradient and pH within the mitochondrial matrix, promoting the accumulation of this compound .

Safety and Hazards

Orientations Futures

The anti-GBM effect of S-Gboxin is seriously limited by poor blood circulation, the blood-brain barrier, and non-specific GBM tissue/cell uptake . This leads to insufficient this compound accumulation at GBM sites, which limits its further clinical application . Therefore, future research could focus on improving the metabolic stability, plasma stability, and pharmacokinetic properties of this compound .

Analyse Biochimique

Biochemical Properties

S-Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma . It relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane . It inhibits the activity of F0F1 ATP synthase .

Cellular Effects

This compound rapidly and irreversibly compromises oxygen consumption in glioblastoma cells . It specifically inhibits the growth of primary mouse and human glioblastoma cells but not that of mouse embryonic fibroblasts or neonatal astrocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level by associating with mitochondrial oxidative phosphorylation complexes . It inhibits the activity of F0F1 ATP synthase, a key enzyme in the process of oxidative phosphorylation .

Temporal Effects in Laboratory Settings

The effects of this compound on glioblastoma cells are rapid and irreversible . It quickly compromises oxygen consumption in these cells, leading to their death .

Dosage Effects in Animal Models

Administration of a metabolically stable this compound analogue inhibits glioblastoma allografts and patient-derived xenografts . The exact dosage effects in animal models are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathway of oxidative phosphorylation . It inhibits the activity of F0F1 ATP synthase, a key enzyme in this pathway .

Transport and Distribution

This compound associates with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane . This suggests that it is transported to the mitochondria where it exerts its effects.

Subcellular Localization

This compound is localized in the mitochondria of glioblastoma cells . It associates with mitochondrial oxidative phosphorylation complexes to exert its effects .

Méthodes De Préparation

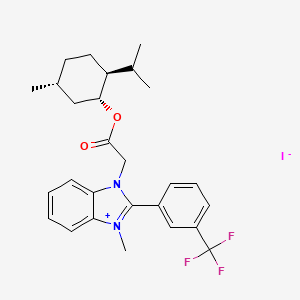

La préparation de S-Gboxin implique plusieurs étapes synthétiques. Le processus commence par la réaction de l'o-phénylènediamine avec le N-propionaldéhyde pour former le 2-éthyl-1H-benzimidazole. Cet intermédiaire subit une N-alkylation avec l'ester L-menthylique de l'acide chloroacétique pour générer l'ester L-menthylique de l'acide 2-(2-éthyl-1H-benzimidazole)acétique. La méthylation à l'aide d'iodure de méthyle produit un sel de benzimidazolium, qui est ensuite soumis à un échange d'ions pour obtenir le produit final, this compound . La méthode est caractérisée par des conditions de réaction douces, une grande pureté et un rendement élevé, ce qui la rend adaptée à la production industrielle.

Analyse Des Réactions Chimiques

S-Gboxin subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut être réduit pour produire des formes réduites, bien que cela soit moins courant.

Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants : Les réactifs typiques comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier la phosphorylation oxydative et la fonction mitochondriale.

Biologie : this compound est utilisé dans la recherche sur le métabolisme des cellules cancéreuses, en particulier dans le glioblastome.

Médecine : Le composé s'est avéré prometteur comme agent thérapeutique potentiel pour le glioblastome en raison de sa capacité à inhiber la croissance tumorale.

Industrie : This compound est utilisé dans le développement de médicaments antitumoraux et dans l'étude des inhibiteurs mitochondriaux

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité du complexe F0F1 ATPase V dans la voie de phosphorylation oxydative mitochondriale. Cette inhibition perturbe la production d'ATP, conduisant à une diminution de l'apport énergétique aux cellules cancéreuses. Le composé s'appuie sur sa charge positive pour s'associer aux complexes de phosphorylation oxydative mitochondriale, et son activité dépend du gradient de protons à travers la membrane mitochondriale interne .

Comparaison Avec Des Composés Similaires

S-Gboxin est comparé à d'autres composés similaires, tels que Gboxin et d'autres inhibiteurs de l'OXPHOS :

Autres inhibiteurs de l'OXPHOS : Des composés comme le FCCP et l'IACS-010759 inhibent également la phosphorylation oxydative mais diffèrent par leurs cibles spécifiques et leurs mécanismes d'action.

Conclusion

This compound est un inhibiteur puissant de la phosphorylation oxydative avec une activité antitumorale significative, en particulier contre le glioblastome. Son mécanisme d'action unique et sa stabilité accrue en font un outil précieux dans la recherche scientifique et un candidat prometteur pour le développement thérapeutique.

Propriétés

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[3-methyl-2-[3-(trifluoromethyl)phenyl]benzimidazol-3-ium-1-yl]acetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1/t18-,21+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAJNAWCJSUZDG-DZJKTSMVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101317-21-7 | |

| Record name | 1H-Benzimidazolium, 1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-2-[3-(trifluoromethyl)phenyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101317-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: The research article highlights the importance of β-catenin-IRP2-primed iron availability in cancer cells. Could you elaborate on the mechanism by which this pathway contributes to cancer progression?

A1: The research paper you cited [] focuses on the role of β-catenin in regulating iron metabolism in cancer cells and its potential as a therapeutic target. While the study doesn't explicitly investigate a compound called "S-Gboxin," it suggests that disrupting the β-catenin-IRP2 axis could be a promising strategy for cancer treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)